

The Biological Tapestry of Regaloside E: A Technical Guide

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Compound of Interest

Compound Name: *Regaloside E*

Cat. No.: *B13449502*

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Abstract

Regaloside E, a naturally occurring phenylpropanoid glycoside, has garnered interest within the scientific community for its potential bioactivities. This technical guide provides a comprehensive overview of the biological source of **Regaloside E**, its physicochemical properties, and known biological activities supported by quantitative data. Detailed experimental protocols for its isolation and analysis are presented, alongside an exploration of the potential signaling pathways it may modulate, based on the activities of structurally related compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of **Regaloside E**.

Biological Source

Regaloside E is a natural product isolated from the plant genus *Lilium*, which belongs to the Liliaceae family. The primary documented source of **Regaloside E** is *Lilium longiflorum* Thunb., commonly known as the Easter lily.^[1] While *L. longiflorum* is the most cited source, other species within the *Lilium* genus are known to produce a variety of Regaloside compounds and other phenolic constituents. These include *Lilium regale*^{[2][3]}, *Lilium lancifolium*^[4], *Lilium auratum*, *Lilium pensylvanicum*, and *Lilium mackliniae*^[5]. The bulbs of these plants are the primary plant part from which **Regaloside E** and related compounds are extracted.^{[3][4]}

Physicochemical Properties

Regaloside E is a white to off-white solid.^[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |
|-------------------|------------------------------------|-----------|
| Molecular Formula | C20H26O12 | [2] |
| Molecular Weight | 458.41 g/mol | [2] |
| Appearance | Solid | [2] |
| Color | White to off-white | [2] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [2] |

Biological Activity and Quantitative Data

The primary reported biological activity of **Regaloside E** is its antioxidant potential, as demonstrated by its ability to scavenge free radicals. Quantitative data from antioxidant assays are summarized in Table 2.

| Assay | IC50 (μ M) | Source Species | Reference |
|-------------------------|-----------------|--------------------|-----------|
| ABTS Radical Scavenging | 121.1 | Lilium lancifolium | |
| DPPH Radical Scavenging | 46.6 | Lilium lancifolium | |

Experimental Protocols

Isolation of Phenylpropanoids from Lilium longiflorum Bulbs

While a specific yield for **Regaloside E** has not been reported, a general method for the isolation of phenylpropanoids from the scaly bulbs of *L. longiflorum* using Centrifugal Partition

Chromatography (CPC) has been described.[1]

Protocol:

- Extraction: The dried and powdered scaly bulbs of *L. longiflorum* are extracted with a suitable solvent, such as methanol or ethanol.
- Fractionation: The crude extract is then subjected to fractionation using a two-phase solvent system. A system composed of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) has been used successfully.[1]
- CPC Separation: The ethyl acetate fraction of the extract is dissolved in a 1:1 (v/v) mixture of the two-phase solvent system. The separation is performed in ascending mode, with the lower organic phase as the stationary phase and the upper aqueous phase as the mobile phase.[1]
- Peak Collection and Analysis: Fractions corresponding to individual peaks are collected and analyzed by High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS) to identify and quantify the isolated compounds, including **Regaloside E**. [1]

Antioxidant Activity Assays

- Preparation of DPPH Solution: A 0.5 mM solution of DPPH is prepared in 95% ethanol.
- Assay Procedure: 100 µL of the test sample (**Regaloside E** at various concentrations) is mixed with 100 µL of the DPPH solution in a 96-well plate.
- Incubation: The plate is incubated at room temperature for 30 minutes in the dark.
- Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = $[1 - (\text{Absorbance of sample} / \text{Absorbance of control})] \times 100$

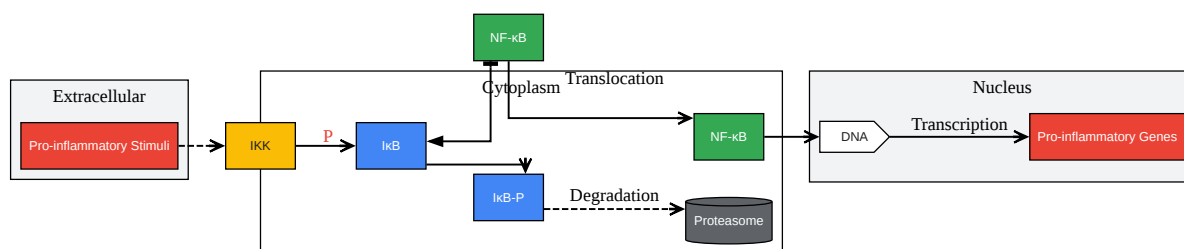
- Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
- Preparation of Working Solution: The ABTS•+ solution is diluted with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
- Assay Procedure: 10 μ L of the test sample (**Regaloside E** at various concentrations) is mixed with 200 μ L of the ABTS•+ working solution in a 96-well plate.
- Incubation: The plate is incubated at room temperature for 5 minutes.
- Absorbance Measurement: The absorbance is measured at 734 nm using a microplate reader.
- Calculation: The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.

Potential Signaling Pathways

To date, no specific studies have been published detailing the direct modulation of signaling pathways by **Regaloside E**. However, based on the known anti-inflammatory activities of other phenylpropanoid glycosides, it is plausible that **Regaloside E** may exert its effects through similar mechanisms. Phenylpropanoids have been shown to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation.[8] In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and degradation. This allows NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes.[9][10] Phenylpropanoids have been shown to inhibit NF- κ B activation.[7]

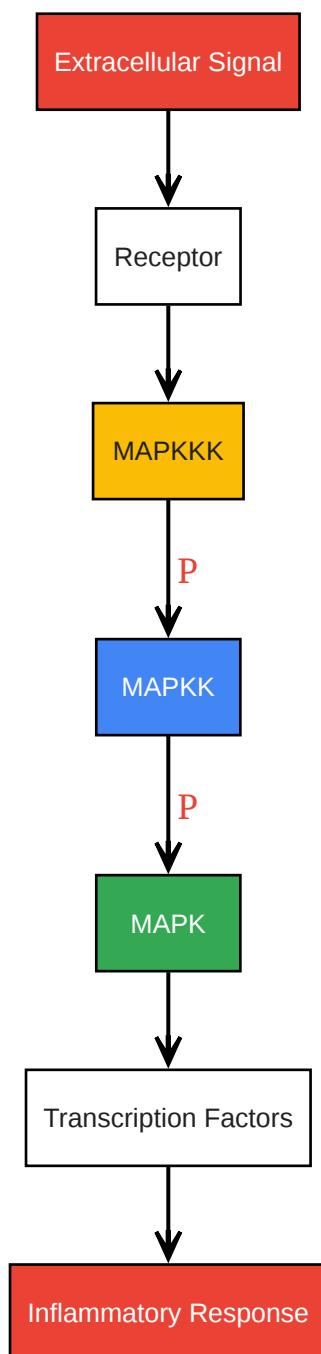


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Caption: The NF-κB signaling pathway leading to inflammatory gene expression.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes.[11][12] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression.[5][13] Key components of this pathway include ERK, JNK, and p38 MAPKs. Phenylpropanoids have been demonstrated to inhibit the phosphorylation of these kinases, thereby suppressing the inflammatory response.[6]



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Caption: A simplified schematic of the MAPK signaling cascade.

Future Directions

The current body of research provides a solid foundation for the further investigation of **Regaloside E**. Future studies should focus on:

- Developing and optimizing a high-yield isolation protocol for **Regaloside E** from *Lilium* species.
- Conducting a broader range of in vitro and in vivo bioassays to elucidate its full pharmacological profile, particularly its anti-inflammatory potential.
- Investigating the direct effects of **Regaloside E** on key signaling pathways, such as NF-κB and MAPK, to determine its precise mechanism of action.
- Exploring the structure-activity relationships of **Regaloside E** and its analogs to identify key functional groups responsible for its biological activity.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of **Regaloside E** and its prospects for drug development.

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